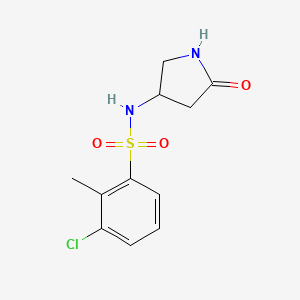

3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3S/c1-7-9(12)3-2-4-10(7)18(16,17)14-8-5-11(15)13-6-8/h2-4,8,14H,5-6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOGZZDFGZTRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CC(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Nitration: The nitration of 3-chloro-2-methylbenzenesulfonamide to introduce a nitro group.

Reduction: The reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Cyclization: The cyclization of the amino group with a suitable reagent to form the pyrrolidinone ring.

Industrial Production Methods

In industrial settings, the production of 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the sulfonamide group to other functional groups.

Substitution: The chlorine atom on the benzene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:

- **Chemistry

Biological Activity

3-Chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the existing research on its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name: 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide. Its structure features a chlorinated aromatic ring, a sulfonamide group, and a pyrrolidine derivative, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of sulfonamides generally includes antimicrobial, anti-inflammatory, and potential anticancer effects. Specific studies on 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide indicate promising activities in various biological assays.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit potent inhibition against various bacterial strains. For instance, derivatives of benzenesulfonamide have shown effectiveness against Escherichia coli and Staphylococcus aureus , suggesting a potential for 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide to exhibit similar effects .

Anti-inflammatory Effects

Sulfonamides have also been studied for their anti-inflammatory properties. A study demonstrated that related compounds could inhibit the production of pro-inflammatory cytokines in vitro. The mechanism often involves the inhibition of enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory pathway .

Case Studies and Research Findings

- Anticancer Activity : A study focused on substituted phenyl sulfonamides indicated that certain structural modifications could enhance cytotoxicity against cancer cell lines. The structure of 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide suggests it may similarly affect tubulin dynamics or induce apoptosis in cancer cells .

- Mechanism of Action : Research has shown that similar compounds inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, which could be a mechanism for the observed antimicrobial activity of 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Benzenesulfonamide Derivatives

The target compound shares a benzenesulfonamide core with several analogs but differs in substituent positioning and heterocyclic appendages:

Key Observations :

- Heterocyclic Influence: The pyrrolidinone ring in the target compound offers hydrogen-bonding sites (via the carbonyl group), contrasting with the thiazole-piperazine system in BVT.2733, which introduces basicity and solubility via the piperazine nitrogen .

Physicochemical Properties

- Solubility: The pyrrolidinone ring may improve aqueous solubility compared to purely aromatic systems (e.g., sulfamethoxazole ).

Research Findings and Pharmacological Implications

- Target Selectivity: The combination of chloro and methyl substituents may confer selectivity for PPARγ over PPARα/δ, as seen in structurally related non-TZD ligands .

- Metabolic Stability: The pyrrolidinone ring is less prone to oxidative metabolism than piperazine-containing analogs (e.g., BVT.2733), which may improve pharmacokinetics .

Q & A

Q. Advanced

- Molecular docking : Use AutoDock Vina with the pyrrolidinone moiety as a flexible ligand. Prioritize targets like carbonic anhydrase IX (PDB ID: 3CAI) due to sulfonamide affinity .

- Pharmacophore modeling : Identify key features (e.g., sulfonamide as H-bond acceptor, chloro group as hydrophobic anchor) using Schrödinger’s Phase .

Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

How should researchers design SAR studies focusing on the pyrrolidinone moiety?

Q. Advanced

- Modifications : Replace the 5-oxo group with thioamide (-NHC=S) or introduce methyl substituents at C4 to assess steric effects .

- Assay Design : Test analogs against a panel of enzymes (e.g., proteases, kinases) to evaluate selectivity. Use SPR to quantify binding kinetics .

Data Analysis : Apply hierarchical clustering to group compounds by activity profiles and identify critical substituents .

What are the solubility challenges in biological assays, and how can they be addressed?

Basic

The compound is poorly soluble in aqueous buffers (<10 µM). Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Pro-drug approach : Synthesize a phosphate ester derivative for improved bioavailability .

Methodological Note : Pre-saturate buffers with the compound and filter (0.22 µm) before assays to avoid precipitation .

How can researchers resolve discrepancies in crystallographic vs. computational bond length predictions?

Advanced

Discrepancies >0.05 Å may arise from crystal packing forces.

- Refinement : Use SHELXL for anisotropic displacement parameters.

- Benchmarking : Compare with high-level DFT (B3LYP/6-311+G(d,p)) optimized geometries .

Example : The C-S bond in the sulfonamide group shows ~0.03 Å variation between X-ray and DFT—attributable to crystal environment .

What analytical techniques are critical for stability profiling under physiological conditions?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.